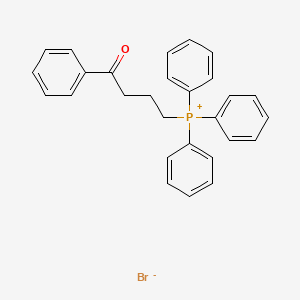
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrOP. It is known for its unique structure, which includes a triphenylphosphonium group attached to a 4-oxo-4-phenylbutyl chain.
Preparation Methods
The synthesis of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable 4-oxo-4-phenylbutyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a chemical compound with applications in organic synthesis, particularly in the preparation of prostaglandin derivatives and as a reagent in Wittig reactions .
Scientific Research Applications
- Preparation of Prostaglandin Derivatives: this compound can be used as a Wittig reagent in the synthesis of prostaglandin derivatives such as latanoprost . Latanoprost is a therapeutic agent for glaucoma that reduces ocular tension when applied topically . The preparation method involves several key steps, including protecting hydroxyl groups, introducing a specific configuration of the hydroxyl group, and introducing a single bond linking specific positions in the molecule .
- Wittig Reactions: this compound is applicable as a Wittig reagent, although the specific reaction conditions are not particularly limited .
Related Compounds and Their Applications
While the search results do not provide extensive data tables and case studies specifically for this compound, they do offer information on related compounds and their applications, which can provide context:
- Benzoxazolone Carboxamides: These compounds are acid ceramidase inhibitors and have potential applications in treating sphingolipid-related disorders . They have been studied for their ability to reduce levels of toxic lipids in animal models of neuropathic lysosomal storage diseases .
- PAβN Derivatives: These compounds are antibiotic potentiators that affect membrane permeability and enhance the activity of antibiotics like clarithromycin .
- Other chemical compounds: further research has been done regarding the Henry's Law constant of other volatile organic compounds .
Mechanism of Action
The mechanism of action of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
Triphenylphosphonium derivatives: These compounds share the triphenylphosphonium group but differ in the attached chains, leading to variations in their chemical properties and applications.
Phosphonium salts: These salts have a phosphonium cation and various anions, and they are used in a wide range of chemical reactions and industrial processes.
Phenylbutyl derivatives: Compounds with phenylbutyl chains exhibit different reactivities and biological activities compared to this compound.
Properties
CAS No. |
112776-52-0 |
|---|---|
Molecular Formula |
C28H26BrOP |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
(4-oxo-4-phenylbutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26OP.BrH/c29-28(24-14-5-1-6-15-24)22-13-23-30(25-16-7-2-8-17-25,26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H/q+1;/p-1 |
InChI Key |
QGHGMEUSXSYXKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















